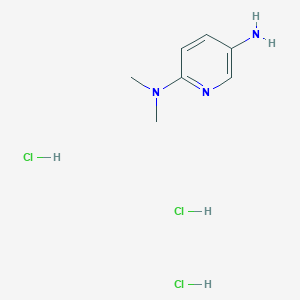

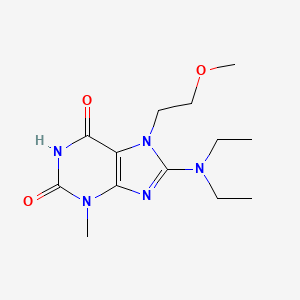

![molecular formula C8H7BFNO2 B2378530 [3-(Cyanomethyl)-5-fluorophenyl]boronic acid CAS No. 1460307-63-4](/img/structure/B2378530.png)

[3-(Cyanomethyl)-5-fluorophenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

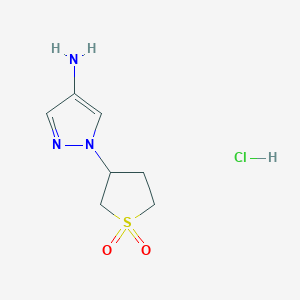

“[3-(Cyanomethyl)-5-fluorophenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1460307-63-4 . It has a molecular weight of 178.96 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of “this compound” is C8H7BFNO2 . The InChI code is 1S/C8H7BFNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,12-13H,1H2 .Chemical Reactions Analysis

Boronic acids and their derivatives, such as “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Synthesis and Organic Chemistry

- Synthesis of Boronic Acids : Boronic acids, including derivatives like [3-(Cyanomethyl)-5-fluorophenyl]boronic acid, are significant intermediates in organic synthesis. They are widely used in the synthesis of olefins, styrene, and biphenyl derivatives, as well as in the synthesis of natural products and organic materials. A particular study detailed the synthesis process of a related compound, (3-fluoro-5-methylphenyl)boronic acid, and its subsequent oxidation, achieving a total yield of 75.5% (Sun Hai-xia et al., 2015).

Analytical and Sensor Applications

- Glucose Sensing Materials : A study on amino-3-fluorophenyl boronic acid, a related compound, demonstrated its application in constructing glucose sensing materials suitable for physiological pH levels. This application is significant in the field of biomedical sensors (Sasmita Das et al., 2003).

- Sensing Applications : The key interaction of boronic acids with diols extends their utility in various sensing applications, including biological labeling, protein manipulation, and the development of therapeutics (Karel Lacina et al., 2014).

Material Science and Chemistry

- Boronic Acid-Diol Complexation : Research on boronic acid-diol complexation, which includes compounds like this compound, has indicated their potential in applications such as dynamic covalent materials chemistry, including hydrogel formation (William L. A. Brooks et al., 2018).

Environmental Impact

- Impact on Microorganisms : A study on the environmental impact of boronic acids, including derivatives like tavaborole (a 5-fluoro-substituted benzoxaborole), found that these compounds can significantly affect the growth and photosynthetic apparatus of cyanobacteria, which are crucial in aquatic ecosystems (E. Niemczyk et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of [3-(Cyanomethyl)-5-fluorophenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the boronic acid compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds, contributing to the synthesis of a broad array of diverse molecules .

properties

IUPAC Name |

[3-(cyanomethyl)-5-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BFNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,12-13H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYJMBDNASHBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CC#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

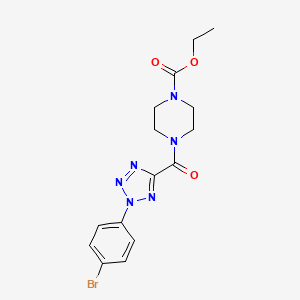

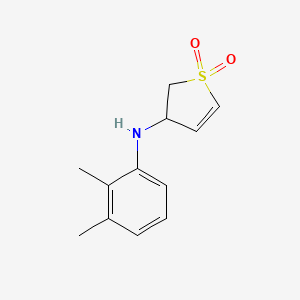

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

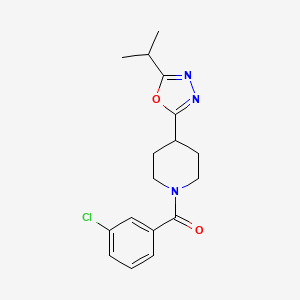

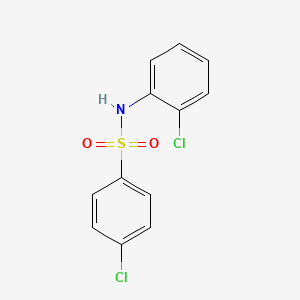

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

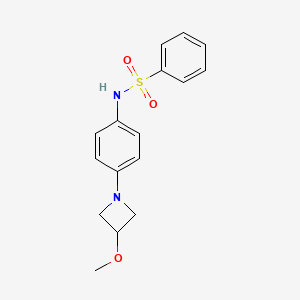

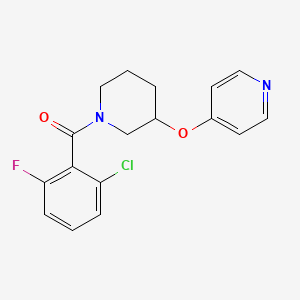

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)